REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][C:7]1([CH3:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:9][CH2:8]1.[N+:18]([O-])([OH:20])=[O:19]>>[CH3:6][C:7]1([CH3:17])[C:16]2[C:11](=[CH:12][C:13]([N+:18]([O-:20])=[O:19])=[CH:14][CH:15]=2)[NH:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
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13 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CC1(CCNC2=CC=CC=C12)C
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Type
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CUSTOM
|
Details
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the mixture was stirred at 0° C. to 15° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
the addition
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Type
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ADDITION
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Details
|
poured into ice
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
WASH
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Details
|
The organic portion was washed with brine, condensed
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (0 to 10% of EtOAc in hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
CC1(CCNC2=CC(=CC=C12)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |